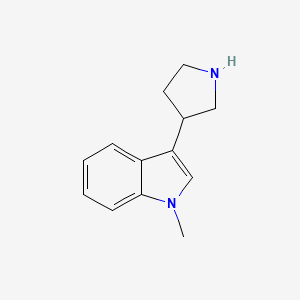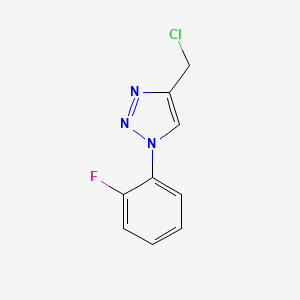
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.
-
Starting Materials
- 2-fluorophenyl azide
- Propargyl chloride
-
Reaction Conditions
- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Catalyst: Copper(I) iodide (CuI)
- Temperature: Room temperature to 60°C
- Time: 12-24 hours
-
Procedure
- Dissolve 2-fluorophenyl azide and propargyl chloride in the chosen solvent.
- Add copper(I) iodide as a catalyst.
- Stir the reaction mixture at the specified temperature for the required time.
- Purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation Reactions
- The compound can be oxidized to form corresponding triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction Reactions
- The triazole ring can be reduced under specific conditions to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Solvents like acetonitrile or dimethyl sulfoxide (DMSO), bases like sodium hydride or potassium carbonate.
Oxidation: Solvents like dichloromethane or acetonitrile, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Solvents like tetrahydrofuran (THF) or ether, reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Applications De Recherche Scientifique
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole has several scientific research applications:
-
Medicinal Chemistry
- It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
-
Materials Science
- The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
-
Biological Research
- It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
-
Industrial Applications
- The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the triazole ring allows for strong binding interactions with metal ions and other molecular targets, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives such as:
- 1-(2-fluorophenyl)-1H-1,2,3-triazole
- 4-(bromomethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
- 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDFUFXPBEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


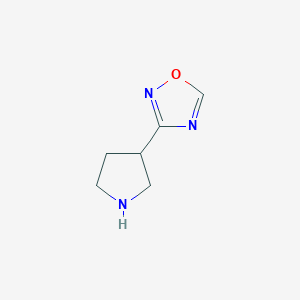
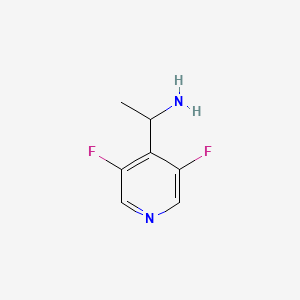
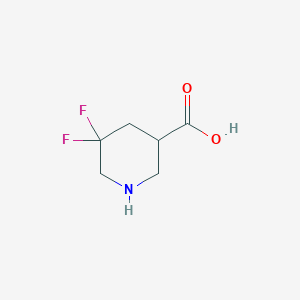
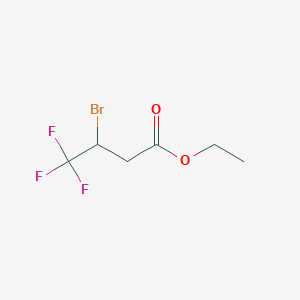
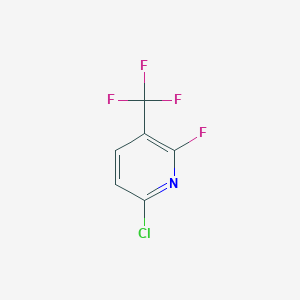
![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)
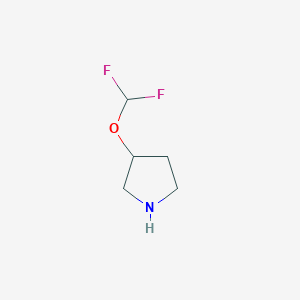
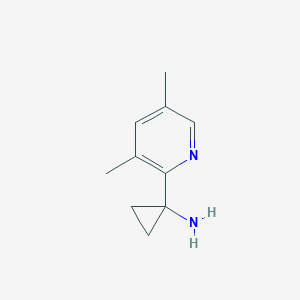

![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
